molecular formula C10H15NO3 B3005049 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2287301-02-2

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B3005049
CAS No.: 2287301-02-2
M. Wt: 197.234
InChI Key: KWVRHHUTOFVGRN-GVJMRKKJSA-N
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Description

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a five-membered and a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-5-10(6-11-8)3-1-7(2-4-10)9(13)14/h7H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVRHHUTOFVGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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